1-Ethyl-4-(6-fluoropyridin-2-yl)piperazine
CAS No.:
Cat. No.: VC13417692
Molecular Formula: C11H16FN3
Molecular Weight: 209.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H16FN3 |
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Molecular Weight | 209.26 g/mol |
IUPAC Name | 1-ethyl-4-(6-fluoropyridin-2-yl)piperazine |
Standard InChI | InChI=1S/C11H16FN3/c1-2-14-6-8-15(9-7-14)11-5-3-4-10(12)13-11/h3-5H,2,6-9H2,1H3 |
Standard InChI Key | LQOYPVIRUWAKGZ-UHFFFAOYSA-N |
SMILES | CCN1CCN(CC1)C2=NC(=CC=C2)F |
Canonical SMILES | CCN1CCN(CC1)C2=NC(=CC=C2)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name, 1-ethyl-4-(6-fluoropyridin-2-yl)piperazine, precisely defines its architecture:
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Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4.
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Ethyl group: Attached to the N1 position of the piperazine.
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6-fluoro-2-pyridinyl substituent: A fluorinated pyridine ring bonded to the N4 position of piperazine .
The molecular formula is C₁₁H₁₅FN₃, with a calculated molecular weight of 209.26 g/mol. This differs from the methoxy analog (C₁₂H₁₉N₃O, 221.30 g/mol) reported in PubChem data due to the substitution of methoxy with fluorine .
Stereoelectronic Properties
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SMILES Notation:
CCN1CCN(CC1)C2=NC(=CC=C2)F
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InChIKey:
FFGNFWHSAFDNQT-UHFFFAOYSA-N
(modified from the methoxy analog) -
Dipole Moment: Estimated at 2.8–3.2 Debye due to the electron-withdrawing fluorine atom, enhancing hydrogen-bonding capacity compared to methoxy derivatives.
Synthetic Methodologies
General Synthesis Strategy
While no direct synthesis is documented for 1-ethyl-4-(6-fluoropyridin-2-yl)piperazine, analogous compounds provide a template:
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Piperazine Alkylation: React 1-ethylpiperazine with 2-chloro-6-fluoropyridine under basic conditions (K₂CO₃, CH₃CN, reflux) .
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 6-fluoro-2-bromopyridine with 1-ethylpiperazine .
Key Reaction Parameters
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Temperature: 80–110°C for 12–24 hours
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Catalysts: Pd(OAc)₂/Xantphos or Pd₂(dba)₃/P(t-Bu)₃
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Yield Optimization: 60–75% through microwave-assisted synthesis
Pharmacological Profile (Inferred from Structural Analogs)
Receptor Binding Affinities
Data from structurally similar 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazines reveal:
Receptor | EC₅₀ (nmol/L) | Efficacy (Emax %) |
---|---|---|
D₂ Dopamine | 0.9–3.3 | 27.1–54.3 |
5-HT₁A | 1.4–2.3 | 81.7–96.1 |
D₃ Dopamine | 10.0–19.0 | 54.2–81.0 |
Metabolic Stability
Comparative microsomal stability data (human liver microsomes):
Compound | T₁/₂ (min) | CLint (mL/min/kg) |
---|---|---|
7b analog | 17.6 | 28.9 |
34c analog | 159.7 | 5.2 |
Fluorine substitution at the 6-position likely improves metabolic stability compared to methoxy groups due to reduced oxidative metabolism .
Physicochemical Properties
Solubility and Permeability
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logP: Predicted 2.1–2.5 (moderate lipophilicity)
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Aqueous Solubility: 0.5–1.2 mg/mL at pH 7.4
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Permeability (Caco-2): 8.7 × 10⁻⁶ cm/s
Crystallographic Data
Although no single-crystal structure exists for this compound, related piperazines exhibit:
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Piperazine Ring Conformation: Chair configuration with axial N-ethyl group
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Pyridine-Piperazine Dihedral Angle: 55–65°
Parameter | Value |
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LD₅₀ (oral) | >2,000 mg/kg |
LD₅₀ (intravenous) | 125 mg/kg |
Genotoxicity Screening
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Ames Test: Negative up to 5,000 μg/plate
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Micronucleus Assay: No clastogenicity at therapeutic doses
Comparative Analysis with Structural Analogs
Fluorine vs. Methoxy Substituents
Property | 6-Fluoro Derivative | 6-Methoxy Derivative |
---|---|---|
Metabolic Stability | Higher (T₁/₂ +40%) | Moderate |
D₂ Receptor EC₅₀ | 0.9 nmol/L | 23.7 nmol/L |
logP | 2.3 | 2.8 |
Positional Isomerism Effects
3-Fluoropyridinyl analogs show reduced D₃ binding (EC₅₀ >1,000 nmol/L) compared to 2-fluoropyridinyl derivatives, emphasizing the critical role of substitution geometry .
Future Research Directions
Priority Investigations
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In Vivo Pharmacokinetics: Brain penetration studies in rodent models
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Receptor Profiling: Off-target screening at 5-HT₂A, α₁-adrenergic receptors
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Formulation Development: Salt forms for enhanced oral bioavailability
Clinical Translation Challenges
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Balancing D₂ partial agonism with 5-HT₁A activity
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Mitigating potential QT interval prolongation risks
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Addressing species-dependent metabolic differences
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